molecular formula C13H13ClN2 B496270 N-(4-chlorobenzyl)-1-(pyridin-4-yl)methanamine

N-(4-chlorobenzyl)-1-(pyridin-4-yl)methanamine

Katalognummer: B496270
Molekulargewicht: 232.71g/mol
InChI-Schlüssel: INIBWQHGQYJGEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chlorobenzyl)-1-(pyridin-4-yl)methanamine is an organic compound that features a benzyl group substituted with a chlorine atom at the para position and a pyridine ring attached to a methanamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-1-(pyridin-4-yl)methanamine typically involves the reaction of 4-chlorobenzyl chloride with 4-aminomethylpyridine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-chlorobenzyl)-1-(pyridin-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where the chlorine atom or the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, acetonitrile, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-chlorobenzyl)-1-(pyridin-4-yl)methanone, while reduction could produce N-(4-chlorobenzyl)-1-(pyridin-4-yl)methanol.

Wissenschaftliche Forschungsanwendungen

N-(4-chlorobenzyl)-1-(pyridin-4-yl)methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which N-(4-chlorobenzyl)-1-(pyridin-4-yl)methanamine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-bromobenzyl)-1-(pyridin-4-yl)methanamine: Similar structure with a bromine atom instead of chlorine.

    N-(4-methylbenzyl)-1-(pyridin-4-yl)methanamine: Similar structure with a methyl group instead of chlorine.

    N-(4-fluorobenzyl)-1-(pyridin-4-yl)methanamine: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

N-(4-chlorobenzyl)-1-(pyridin-4-yl)methanamine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can lead to distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C13H13ClN2

Molekulargewicht

232.71g/mol

IUPAC-Name

1-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)methanamine

InChI

InChI=1S/C13H13ClN2/c14-13-3-1-11(2-4-13)9-16-10-12-5-7-15-8-6-12/h1-8,16H,9-10H2

InChI-Schlüssel

INIBWQHGQYJGEZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CNCC2=CC=NC=C2)Cl

Kanonische SMILES

C1=CC(=CC=C1CNCC2=CC=NC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.